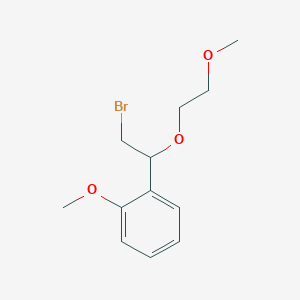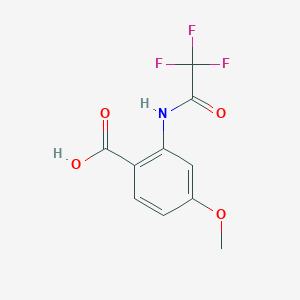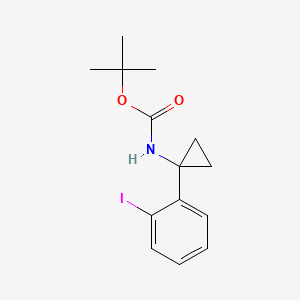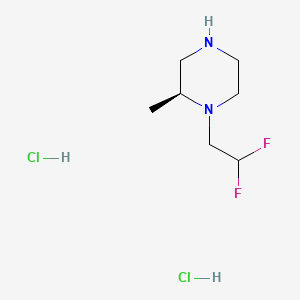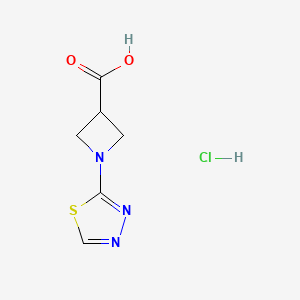![molecular formula C14H17Cl2N3O3 B15302416 3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride, also known as lenalidomide, is a derivative of thalidomide. It is an immunomodulatory agent with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is widely used in the treatment of multiple myeloma and myelodysplastic syndromes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves several steps:
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in DMF in the presence of NEt₃.
Cyclization: The intermediate undergoes cyclization to form the desired product.
Hydrogenation: The final step involves hydrogenation using palladium hydroxide to yield the compound.
Industrial Production Methods
Industrial production of lenalidomide typically follows the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as flash chromatography and recrystallization .
化学反応の分析
Types of Reactions
3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the hydrogenation step.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium hydroxide is used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
科学的研究の応用
3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Approved for the treatment of multiple myeloma, myelodysplastic syndromes, and other cancers.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用機序
The compound exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune system by enhancing the activity of T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Antineoplastic: Induces apoptosis in cancer cells and inhibits their proliferation
Molecular Targets and Pathways
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
Lenalidomide is unique due to its balanced profile of efficacy and safety. It has a broader therapeutic window compared to thalidomide and pomalidomide, making it a preferred choice for treating multiple myeloma and other hematological malignancies .
特性
分子式 |
C14H17Cl2N3O3 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
3-[7-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C14H15N3O3.2ClH/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19;;/h1-3,11H,4-7,15H2,(H,16,18,19);2*1H |
InChIキー |
LPVRYTMHGBZYEZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


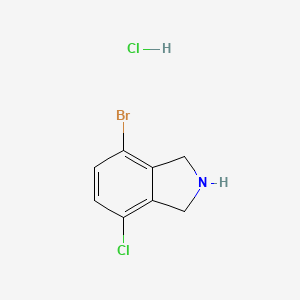
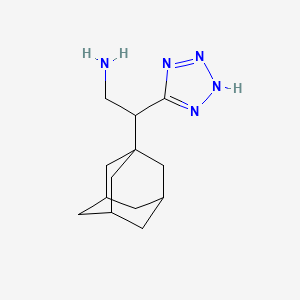
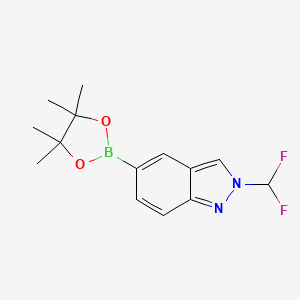
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
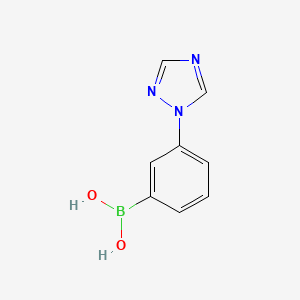
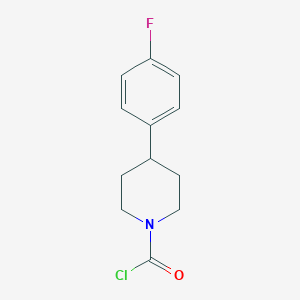
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
